molecular formula C5H5BFNO2 B1394879 (3-Fluoropyridin-2-yl)boronic acid CAS No. 1070774-29-6

(3-Fluoropyridin-2-yl)boronic acid

Cat. No. B1394879
M. Wt: 140.91 g/mol
InChI Key: LTAUVGYDXJTVQB-UHFFFAOYSA-N
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Description

“(3-Fluoropyridin-2-yl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It has an empirical formula of C5H5BFNO2 and a molecular weight of 140.91 .


Synthesis Analysis

The synthesis of pyridinylboronic acids and esters often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method involves iridium or rhodium-catalyzed borylation of arenes via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .


Molecular Structure Analysis

The molecular structure of “(3-Fluoropyridin-2-yl)boronic acid” can be represented by the SMILES string OB(O)c1cccnc1F .


Chemical Reactions Analysis

“(3-Fluoropyridin-2-yl)boronic acid” is involved in heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions . It is also used as a precursor to biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Fluoropyridin-2-yl)boronic acid” include a density of 1.3±0.1 g/cm3, a boiling point of 322.6±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

2. Synthesis of Complex Molecular Structures (3-Fluoropyridin-2-yl)boronic acid plays a crucial role in the synthesis of complex molecular structures. It is used in Suzuki reactions for synthesizing disubstituted fluoropyridines and pyridones, demonstrating its versatility in organic chemistry (Sutherland & Gallagher, 2003).

3. Boronic Acid-Diol Complexation in Biomaterials The ability of boronic acids to bind with biologically relevant diols is crucial for applications in biomaterials. This includes saccharides and peptidoglycans binding, and the preparation of hydrogels with dynamic covalent or responsive behavior. The study of various boronic acids helps in understanding structure-reactivity relationships, guiding the selection of organoboron compounds in sensing, delivery, and materials chemistry (Brooks et al., 2018).

4. Sensing Applications Boronic acids, including (3-Fluoropyridin-2-yl)boronic acid derivatives, are increasingly utilized in sensing applications. They interact with diols and strong Lewis bases, leading to their utility in various homogeneous and heterogeneous detection assays. These interactions enable their use in biological labeling, protein manipulation and modification, separation, and the development of therapeutics (Lacina et al., 2014).

5. Fluorescent Chemosensors Development The interaction of boronic acid with diols facilitates the development of fluorescent chemosensors for probing carbohydrates and bioactive substances. Recent advances in boronic acid sensors highlight their importance in detecting biological active substances, crucial for disease prevention, diagnosis, and treatment (Huang et al., 2012).

Future Directions

Boronic acid-based compounds, such as “(3-Fluoropyridin-2-yl)boronic acid”, are increasingly being used in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . They are also being explored for novel chemistries using boron to fuel emergent sciences .

properties

IUPAC Name

(3-fluoropyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAUVGYDXJTVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=N1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694812
Record name (3-Fluoropyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoropyridin-2-yl)boronic acid

CAS RN

1070774-29-6
Record name B-(3-Fluoro-2-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070774-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluoropyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Fluoropyridin-2-yl)boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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